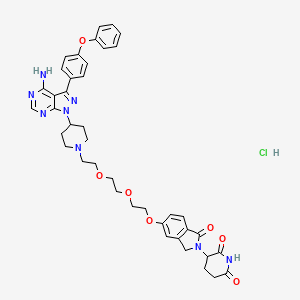

SJF620 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N8O7.ClH/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51;/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEKBKXQGCJLQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45ClN8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SJF620 Hydrochloride: A Technical Guide to its Mechanism of Action as a BTK-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF620 hydrochloride is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a compelling therapeutic target. SJF620 operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of BTK, offering a distinct and potentially more potent mechanism of action compared to traditional enzyme inhibitors. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Targeted Protein Degradation

SJF620 is a heterobifunctional molecule, meaning it possesses two distinct domains connected by a chemical linker.[1][2] One domain binds to the target protein, Bruton's Tyrosine Kinase (BTK), while the other binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][3] The linker facilitates the formation of a ternary complex between BTK, SJF620, and CRBN.[2]

Once this complex is formed, CRBN, as part of an E3 ligase complex, polyubiquitinates BTK. This polyubiquitin chain acts as a molecular tag, marking the BTK protein for recognition and subsequent degradation by the 26S proteasome.[2] The degradation of BTK effectively removes the protein from the cell, thereby inhibiting its downstream signaling functions crucial for B-cell survival and proliferation.[2] SJF620 itself is not degraded in this process and can catalytically induce the degradation of multiple BTK molecules.

Signaling Pathway

The mechanism of action of this compound can be visualized as a sequential process, as depicted in the following signaling pathway diagram.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The preclinical efficacy of SJF620 has been evaluated in cellular and in vivo models. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line / Model | Reference |

| DC50 | 7.9 nM | NAMALWA (Burkitt's lymphoma) | [1][3] |

| Half-life (t1/2) | 1.64 h | Mice (1 mg/kg, i.v.) | [1] |

-

DC50 : The concentration of the compound that results in 50% degradation of the target protein.

-

t1/2 : The time required for the concentration of the drug in the body to be reduced by one-half.

Experimental Protocols

The following outlines the general experimental methodologies likely employed to characterize the mechanism of action of this compound.

Cell Culture

-

Cell Line: NAMALWA, a human Burkitt's lymphoma cell line with endogenous expression of BTK, was utilized.[4]

-

Culture Conditions: Cells were maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro BTK Degradation Assay

This workflow describes the process of assessing the degradation of BTK in a cellular context.

Figure 2: Workflow for in vitro BTK degradation assay.

Pharmacokinetic Studies in Mice

-

Animal Model: In vivo pharmacokinetic properties were assessed in mice.[1]

-

Administration: SJF620 was administered intravenously (i.v.) at a dose of 1 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: The concentration of SJF620 in plasma was determined using a suitable bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), were calculated from the plasma concentration-time profile.

Rationale for Development

The development of SJF620 was driven by the need to improve the pharmacokinetic profile of an earlier generation BTK-targeting PROTAC, MT802.[2][4] While MT802 demonstrated potent degradation of both wild-type and C481S mutant BTK, its pharmacokinetic properties were suboptimal for in vivo development.[2][4] Through a systematic medicinal chemistry effort focusing on modifications to the linker and the E3-recruiting ligand, SJF620 was developed, exhibiting a significantly improved pharmacokinetic profile while maintaining potent BTK degradation activity.[4]

Conclusion

This compound represents a promising therapeutic candidate that operates through the novel mechanism of targeted protein degradation. By inducing the selective removal of BTK, SJF620 offers a powerful approach to inhibit B-cell signaling in hematological malignancies. The available preclinical data demonstrates its high potency in degrading BTK and its improved pharmacokinetic properties. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this BTK-degrading PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SJF620 Hydrochloride: A BTK-Targeted PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF620 hydrochloride is a potent and promising heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a validated therapeutic target for various B-cell malignancies. This compound operates by hijacking the ubiquitin-proteasome system, inducing the selective degradation of BTK, thereby offering a potential therapeutic advantage over traditional kinase inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia, making it a prime target for therapeutic intervention.[1][4] Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that, instead of inhibiting a target protein, induce its degradation.[5]

This compound is a PROTAC that links a ligand for BTK to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings BTK into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the 26S proteasome. SJF620 was developed to improve upon earlier BTK-degrading PROTACs, such as MT802, by offering a more favorable pharmacokinetic profile.[5]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C41H45ClN8O7 |

| Molecular Weight | 797.30 g/mol |

| CAS Number | 2821938-05-8 |

| Appearance | White to off-white solid |

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BTK and the Cereblon E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BTK protein.

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Potency

The efficacy of SJF620 in inducing BTK degradation was assessed in the Burkitt's lymphoma cell line NAMALWA, which has robust BTK expression.

| Parameter | Cell Line | Value |

| DC50 | NAMALWA | 7.9 nM |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in mice and compared to the parent compound MT802.

| Compound | Dose (i.v.) | Half-life (t1/2) |

| This compound | 1 mg/kg | 1.64 h |

| MT802 | 1 mg/kg | 0.119 h |

Signaling Pathway

SJF620-mediated degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. Activated BTK phosphorylates downstream targets, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation and survival. By degrading BTK, SJF620 effectively abrogates these downstream signals.[1][6][7][8][9]

Caption: BTK signaling pathway and the point of intervention by SJF620.

Experimental Protocols

Synthesis of this compound

The synthesis of SJF620 involves a multi-step process. A key step is the condensation of an iodo-compound intermediate with the BTK-binding warhead, followed by an acid-catalyzed cyclization to yield the final PROTAC molecule. For detailed reagents and conditions, refer to the primary literature.

Caption: Simplified workflow for the synthesis of this compound.

BTK Degradation Assay (Western Blot)

This protocol describes a general method for assessing BTK protein levels in cell lysates following treatment with SJF620.

-

Cell Culture and Treatment: Plate NAMALWA cells at a suitable density. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the intensity of the BTK band relative to the loading control, allowing for the calculation of the DC50 value.

In Vivo Pharmacokinetic Analysis

This protocol provides a general framework for assessing the pharmacokinetic properties of SJF620 in a murine model.

-

Animal Dosing: Administer this compound to mice via intravenous (i.v.) injection at a specified dose (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation for LC-MS/MS:

-

Precipitate plasma proteins by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant containing the analyte to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the analyte from plasma components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Quantify the analyte using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis: Plot the plasma concentration of SJF620 versus time and use pharmacokinetic software to calculate parameters such as half-life (t1/2), clearance, and volume of distribution.

Conclusion

This compound is a highly potent BTK-degrading PROTAC with an improved pharmacokinetic profile compared to its predecessors. Its ability to induce the selective degradation of BTK makes it a valuable tool for research in B-cell malignancies and a promising candidate for further therapeutic development. This guide provides foundational technical information to aid researchers and drug development professionals in their evaluation and potential application of this compound.

References

- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SJF620 Hydrochloride and the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of SJF620 hydrochloride, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). By hijacking the ubiquitin-proteasome system through recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, SJF620 offers a promising therapeutic strategy for various B-cell malignancies. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols relevant to the study of SJF620 and its interaction with the Cereblon E3 ligase complex. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation.

Introduction to this compound and Cereblon

This compound is a heterobifunctional small molecule that simultaneously binds to BTK and the substrate receptor Cereblon of the Cullin-RING E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism of action allows for the substoichiometric degradation of the target protein, offering potential advantages over traditional small molecule inhibitors.[1]

Cereblon is a crucial component of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.[4][5] The binding of small molecules, such as the lenalidomide analog contained within SJF620, can modulate the substrate specificity of Cereblon, leading to the degradation of neo-substrates like BTK.[2][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its degradation potency and pharmacokinetic profile.

Table 1: In Vitro Degradation Profile of SJF620

| Parameter | Cell Line | Value | Reference |

| DC50 | NAMALWA (Burkitt's Lymphoma) | 7.9 nM | [7][8] |

| Dmax | NAMALWA (Burkitt's Lymphoma) | >95% | [9] |

Table 2: Pharmacokinetic Properties of SJF620 in Mice (1 mg/kg, i.v.)

| Parameter | Value | Reference |

| Half-life (t1/2) | 1.64 h | [1][3][10] |

| Clearance (Cl) | 40.8 mL/min/kg | [9] |

| Exposure (AUClast) | 405 min*ng/mL | [9] |

Signaling Pathways and Mechanism of Action

SJF620 induces the degradation of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[6][11] Downregulation of BTK leads to the inhibition of downstream signaling cascades, including the NF-κB pathway, which is critical for the survival and proliferation of many B-cell malignancies.[11]

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]

- 7. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

SJF620 Hydrochloride: A Technical Guide to a PROTAC BTK Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data for SJF620 hydrochloride, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK).

Core Structure and Chemical Properties

This compound is a bifunctional small molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN).[1] This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] The molecule consists of a ligand for BTK, a ligand for CRBN (a lenalidomide analog), and a linker connecting the two.[2][3]

| Property | Value | Source |

| Chemical Formula | C41H45ClN8O7 | [2] |

| Molecular Weight | 797.30 g/mol | [2][4] |

| CAS Number | 2821938-05-8 | [2] |

| Appearance | White to off-white solid | [2][4] |

| Purity | 99.28% | [2][4] |

| SMILES | O=C(N1)C(CCC1=O)N(C2=O)CC3=C2C=CC(OCCOCCOCCN4CCC(CC4)N5N=C(C6=C(N)N=CN=C65)C7=CC=C(C=C7)OC8=CC=CC=C8)=C3.[H]Cl | [2][4] |

| InChI Key | KCRCMDOSXFUJPF-UHFFFAOYSA-N | [5] |

Mechanism of Action: Targeted Protein Degradation

SJF620 operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to eliminate BTK.[1] This process involves the formation of a ternary complex between SJF620, the target protein (BTK), and an E3 ubiquitin ligase (CRBN).[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome.[1]

Caption: Mechanism of action of this compound.

Biological Activity and Pharmacokinetics

SJF620 has demonstrated potent degradation of BTK in cellular assays.[2][3] It exhibits a significantly improved pharmacokinetic profile compared to its predecessor, MT802.[1]

| Parameter | Value | Cell Line/Conditions | Source |

| DC50 | 7.9 nM | NAMALWA (Burkitt lymphoma cell line) | [2][3] |

| Half-life (t1/2) | 1.64 h | In mice (1 mg/kg, intravenous) | [2][4] |

Experimental Protocols

The following are generalized protocols based on available information. For detailed, specific instructions, consulting the primary literature is recommended.

Synthesis of SJF620

A detailed, multi-step synthesis protocol for SJF620 is outlined in the work by Jaime-Figueroa S, et al.[6] The key steps involve:

-

Preparation of Compound 1: Synthesis of 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. This involves a Mitsunobu reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by deprotection of the Boc group with HCl.[6]

-

Linker and E3 Ligand Moiety Synthesis: The publication describes the synthesis of the linker and its attachment to the CRBN ligand.[6]

-

Final Coupling: The final step involves coupling the BTK-targeting moiety (Compound 1) with the linker-E3 ligand moiety to yield SJF620.[6]

Caption: Generalized synthetic workflow for SJF620.

In Vitro BTK Degradation Assay

This protocol is a general representation of how the degradation of BTK by SJF620 would be assessed in a cellular context.

-

Cell Culture: Culture a relevant cell line, such as the NAMALWA Burkitt lymphoma cell line, which has robust BTK expression.[6]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

Western Blotting: Perform Western blot analysis to determine the levels of BTK protein. Use an appropriate loading control (e.g., GAPDH) for normalization.

-

Quantification: Quantify the band intensities to determine the extent of BTK degradation at each concentration of SJF620. The DC50 value (the concentration at which 50% of the target protein is degraded) can then be calculated.

Caption: Experimental workflow for BTK degradation assay.

Conclusion

This compound is a significant advancement in the field of targeted protein degradation, offering a potent and pharmacokinetically improved tool for the study and potential treatment of diseases driven by BTK signaling, such as certain B-cell malignancies.[1] Its well-defined structure and mechanism of action provide a solid foundation for further research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

SJF620 Hydrochloride: A Technical Guide to a Next-Generation BTK Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF620 hydrochloride is a potent and selective Bruton's tyrosine kinase (BTK) degrader developed using Proteolysis Targeting Chimera (PROTAC) technology. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the application of targeted protein degradation for therapeutic intervention in B-cell malignancies and other diseases where BTK signaling is implicated. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate a thorough understanding of this promising therapeutic agent.

Introduction: The Rationale for BTK Degradation

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development, differentiation, and survival.[1] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including non-Hodgkin's lymphoma (NHL), making it a prime therapeutic target.[1] While small-molecule inhibitors of BTK have shown clinical success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies.

Targeted protein degradation, utilizing technologies such as PROTACs, offers a distinct and potentially more advantageous approach compared to traditional inhibition.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] This event-driven pharmacology can lead to a more profound and durable suppression of the target protein's function and may overcome resistance mechanisms associated with inhibitors.

The Discovery and Development of this compound

SJF620 was developed to address the suboptimal pharmacokinetic properties of a preceding BTK degrader, MT802.[1] While MT802 demonstrated potent degradation of both wild-type and C481S mutant BTK, its in vivo development was hampered by its pharmacokinetic profile.[1]

A systematic medicinal chemistry campaign was undertaken to improve upon MT802. This involved structural modifications to the linker and the E3 ligase-recruiting ligand.[3] Initial efforts to replace the cereblon (CRBN) E3 ligase-recruiting moiety with a von Hippel-Lindau (VHL) ligand resulted in compounds with poor potency.[3] Subsequent optimization focused on modifying the CRBN ligand, ultimately leading to the discovery of SJF620.[3] SJF620 demonstrated comparable in vitro potency to MT802 but with a significantly improved pharmacokinetic profile, making it a viable candidate for in vivo studies.[1][3]

Mechanism of Action of SJF620

SJF620 functions as a BTK-targeting PROTAC that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][4] It is a heterobifunctional molecule comprised of three key components: a ligand that binds to BTK, a ligand that binds to CRBN (a lenalidomide analog), and a linker that connects the two ligands.[1][5]

The proposed mechanism of action is as follows:

-

Ternary Complex Formation: SJF620 simultaneously binds to BTK and CRBN, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, CRBN, as part of the E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After inducing the degradation of a BTK molecule, SJF620 is released and can engage another BTK molecule, acting in a catalytic manner.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency

| Parameter | Cell Line | Value | Reference |

| DC50 | NAMALWA | 7.9 nM | [2][5][6] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Dose | Route | Value | Reference |

| Half-life (t1/2) | 1 mg/kg | i.v. | 1.64 h | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound. For complete, detailed protocols, please refer to the primary publication: Jaime-Figueroa, S., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877.

Synthesis of this compound

The synthesis of SJF620 is a multi-step process that involves the preparation of the BTK-binding moiety, the CRBN-recruiting ligand, and the linker, followed by their conjugation. A generalized workflow is presented below.

Protocol: The detailed synthetic route, including reaction conditions, reagents, and purification methods, is described in the supplementary information of the primary publication.

In Vitro BTK Degradation Assay

The potency of SJF620 in inducing BTK degradation was assessed in the Burkitt lymphoma cell line NAMALWA.

Protocol:

-

Cell Culture: NAMALWA cells were cultured in appropriate media and conditions.

-

Compound Treatment: Cells were treated with varying concentrations of SJF620 for a specified period.

-

Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.

-

Western Blot Analysis: Protein concentrations were normalized, and samples were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin), followed by incubation with a secondary antibody.

-

Quantification: The intensity of the protein bands was quantified using densitometry. The DC50 value, representing the concentration of SJF620 that induces 50% degradation of BTK, was calculated from the dose-response curve.

In Vivo Pharmacokinetic Study in Mice

The pharmacokinetic profile of SJF620 was evaluated in mice to determine its in vivo properties.

Protocol:

-

Animal Model: Male BALB/c mice were used for the study.

-

Compound Administration: SJF620 was administered intravenously (i.v.) at a dose of 1 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

-

LC-MS/MS Analysis: The concentration of SJF620 in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using pharmacokinetic software to determine parameters such as half-life (t1/2), clearance, and volume of distribution.

Conclusion and Future Directions

This compound is a potent BTK degrader with a significantly improved pharmacokinetic profile compared to its predecessor, MT802. Its ability to effectively induce the degradation of BTK in preclinical models highlights its potential as a therapeutic agent for B-cell malignancies and other BTK-dependent diseases. Further in vivo efficacy and safety studies are warranted to fully elucidate the therapeutic potential of SJF620. The development of SJF620 serves as a compelling case study in the rational design of PROTACs with optimized drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive: A Comparative Analysis of BTK-Targeting PROTACs SJF620 Hydrochloride and MT802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two prominent Bruton's tyrosine kinase (BTK) targeting Proteolysis Targeting Chimeras (PROTACs): SJF620 hydrochloride and MT802. Both molecules are at the forefront of targeted protein degradation, offering a novel therapeutic modality for B-cell malignancies and other diseases driven by BTK signaling. This document delves into their mechanism of action, presents a comparative analysis of their biochemical and cellular activities, and outlines key experimental methodologies.

Introduction to BTK-Targeting PROTACs

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival[1][2]. Its dysregulation is implicated in various hematological cancers. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins[2][3]. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein[4].

SJF620 and MT802 are two such PROTACs that specifically target BTK for degradation. Both molecules utilize a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[5][6][7]. This induced proximity leads to the degradation of BTK, offering a powerful alternative to traditional small-molecule inhibitors.

Mechanism of Action: A Shared Strategy

Both SJF620 and MT802 operate through the same fundamental mechanism. They form a ternary complex with BTK and the CRBN E3 ligase. This complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.

Caption: General mechanism of action for BTK-targeting PROTACs SJF620 and MT802.

Comparative Data Presentation

A key differentiator between SJF620 and MT802 lies in their potency, efficacy, and pharmacokinetic profiles. The following tables summarize the available quantitative data for a direct comparison.

Table 1: In Vitro Potency and Efficacy

| Parameter | SJF620 | MT802 | Cell Line / Assay Condition | Reference(s) |

| DC50 | 7.9 nM | 9.1 nM | NAMALWA (Burkitt's lymphoma) | [8][9] |

| IC50 (Wild-Type BTK) | Not explicitly stated | 46.9 nM | Biochemical Assay | [9] |

| IC50 (C481S Mutant BTK) | Not explicitly stated | 20.9 nM | Biochemical Assay | [9] |

Note: DC50 represents the concentration required to degrade 50% of the target protein. A lower DC50 value indicates higher degradation potency.

Table 2: Pharmacokinetic Properties in Mice

| Parameter | SJF620 | MT802 | Dosing | Reference(s) |

| Half-life (t1/2) | 1.64 h | Not suitable for in vivo development | 1 mg/kg; i.v. | [1][8] |

SJF620 was specifically designed to improve upon the suboptimal pharmacokinetic properties of MT802, and the data clearly indicates a significantly improved half-life in mice[4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols as described in the primary literature.

Synthesis of SJF620 and MT802

The synthesis of these complex molecules involves multi-step organic chemistry procedures. The primary publication by Jaime-Figueroa et al. (2020) provides a detailed synthetic route for SJF620[4][5]. Similarly, the synthesis of MT802 is detailed in the work by Buhimschi et al. (2018)[6][7]. Researchers should refer to the supplementary information of these publications for step-by-step protocols, including reagent quantities, reaction conditions, and purification methods.

Caption: Generalized synthetic workflow for PROTAC molecules like SJF620 and MT802.

In Vitro BTK Degradation Assay

This assay is fundamental to determining the potency (DC50) of the PROTACs.

-

Cell Culture: NAMALWA cells, a human Burkitt's lymphoma cell line with endogenous BTK expression, are typically used. Cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a range of concentrations of SJF620 or MT802 for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BTK and a loading control (e.g., GAPDH or β-actin).

-

Quantification: The intensity of the BTK band is quantified and normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Pharmacokinetic Studies in Mice

These studies are essential to evaluate the drug-like properties of the compounds.

-

Animal Model: Typically, male C57BL/6 mice are used.

-

Administration: SJF620 is administered intravenously (i.v.) at a specific dose (e.g., 1 mg/kg).

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of the compound is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.

BTK Signaling Pathway

Understanding the pathway in which BTK operates is crucial for appreciating the impact of its degradation. BTK is a key mediator downstream of the B-cell receptor (BCR)[2]. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB, which promote B-cell survival and proliferation[1][2].

Caption: Simplified representation of the BTK signaling pathway and the point of intervention for SJF620 and MT802.

Conclusion

Both SJF620 and MT802 are potent degraders of BTK, operating through a PROTAC-mediated mechanism involving the CRBN E3 ligase. While both demonstrate impressive in vitro degradation capabilities, SJF620 was specifically engineered to overcome the pharmacokinetic limitations of MT802, exhibiting a significantly improved half-life in preclinical models[4][5]. This makes SJF620 a more promising candidate for further in vivo and clinical development. This guide provides a foundational understanding of these two important research molecules and serves as a resource for scientists in the field of targeted protein degradation. For full experimental details, readers are encouraged to consult the primary scientific literature.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetic Properties of SJF620 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJF620 hydrochloride is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways. Dysregulation of BTK is implicated in various B-cell malignancies, making it a key therapeutic target. SJF620 was developed to overcome the suboptimal pharmacokinetic properties of its predecessor, MT802. This document provides a comprehensive overview of the pharmacokinetic profile of SJF620, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action: BTK Degradation via PROTAC Technology

SJF620 operates as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted protein degradation offers a novel therapeutic modality compared to traditional small molecule inhibitors.[1][2]

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for SJF620 Hydrochloride: A Targeted BTK Degrader

For research use only. Not for use in diagnostic procedures.

Abstract

SJF620 hydrochloride is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, SJF620 functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This targeted degradation of BTK offers a powerful therapeutic strategy for diseases where BTK signaling is dysregulated, such as in certain B-cell malignancies.[2] These application notes provide detailed protocols for key in vitro and in vivo experiments to characterize the activity of this compound.

Mechanism of Action

SJF620 is a PROTAC that contains a ligand for BTK and a lenalidomide analog to recruit the E3 ubiquitin ligase CRBN.[1][3] The formation of a ternary complex between BTK, SJF620, and CRBN facilitates the transfer of ubiquitin from the E2-ubiquitin conjugate to a lysine residue on BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of SJF620 to induce the degradation of multiple BTK protein molecules.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| DC50 | NAMALWA (Burkitt lymphoma) | 7.9 nM | [3] |

| Half-life (t1/2) | Mice (1 mg/kg, i.v.) | 1.64 h | [3] |

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay via Western Blot

This protocol describes the assessment of BTK protein degradation in a cell line (e.g., NAMALWA) following treatment with this compound.

Materials:

-

This compound

-

NAMALWA cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture NAMALWA cells to a density of approximately 1 x 106 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control.

-

Protocol 2: Cell Viability Assay

This protocol is for assessing the effect of SJF620-mediated BTK degradation on cell viability using a luminescent assay such as CellTiter-Glo®.

Materials:

-

NAMALWA cells

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Seed NAMALWA cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

-

SJF620 Treatment:

-

After 24 hours, treat the cells with a range of SJF620 concentrations and a vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the SJF620 concentration to determine the IC50 value.

-

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Tumor cells (e.g., NAMALWA)

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (see formulation protocols below)

-

Calipers for tumor measurement

Formulation of SJF620 for In Vivo Administration: [3]

-

Protocol A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Protocol B: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Protocol C: 10% DMSO, 90% Corn Oil.

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

-

Tumor Measurement:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be collected for pharmacodynamic analysis (e.g., Western blot for BTK levels).

-

Calculate tumor growth inhibition (TGI).

-

Storage and Handling

This compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] Prepare stock solutions in a suitable solvent like DMSO. For in vivo studies, prepare fresh formulations daily.[3]

References

SJF620 Hydrochloride: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF620 hydrochloride is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies, including Non-Hodgkin's lymphoma.[3][4][5] SJF620 operates by hijacking the ubiquitin-proteasome system. It is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This targeted protein degradation offers a powerful alternative to traditional small molecule inhibition.

These application notes provide detailed protocols for utilizing this compound in cell culture, with a focus on the Burkitt lymphoma cell line NAMALWA, in which SJF620 has demonstrated potent BTK degradation with a DC50 of 7.9 nM.[1][2]

Data Presentation

| Parameter | Cell Line | Value | Reference |

| DC50 (BTK Degradation) | NAMALWA | 7.9 nM | [1][2] |

| Dmax (BTK Degradation) | NAMALWA | >95% | [2] |

| Treatment Time for Degradation | NAMALWA | 24 hours | [2] |

Signaling Pathway

Experimental Protocols

Cell Culture of NAMALWA Cells

This protocol outlines the standard procedure for culturing the NAMALWA human B-cell lymphoma line.

Materials:

-

NAMALWA cell line (ATCC® CRL-1432™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

75 cm² tissue culture flasks

-

15 mL and 50 mL conical tubes

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1X Penicillin-Streptomycin.

-

Thawing Frozen Cells:

-

Rapidly thaw the cryovial of NAMALWA cells in a 37°C water bath.

-

Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a 75 cm² tissue culture flask.

-

Incubate at 37°C with 5% CO₂.

-

-

Cell Line Maintenance:

-

NAMALWA cells grow in suspension.

-

Monitor cell density and viability every 2-3 days.

-

Maintain the cell culture by adding fresh medium to dilute the cell concentration to 3-5 x 10⁵ cells/mL.

-

Subculture when the cell density approaches 2 x 10⁶ cells/mL. To subculture, simply dilute the cell suspension to the seeding density in a new flask with fresh medium.

-

Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Protect from light.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of SJF620 on cell viability.

Materials:

-

NAMALWA cells

-

Complete growth medium

-

This compound stock solution

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest NAMALWA cells and determine the cell density and viability.

-

Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Add the desired final concentrations of SJF620 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest SJF620 concentration.

-

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 72 hours.

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Western Blotting for BTK Degradation

This protocol is for detecting the degradation of BTK protein in NAMALWA cells following treatment with SJF620.

Materials:

-

Treated NAMALWA cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-BTK and Mouse anti-GAPDH (or other loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 2 x 10⁶ NAMALWA cells and treat with the desired concentrations of this compound for 24 hours.[2]

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BTK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Signal Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Treated NAMALWA cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat NAMALWA cells with SJF620 at various concentrations for the desired duration (e.g., 48 or 72 hours).

-

Cell Harvesting:

-

Collect the cells, including any floating cells in the supernatant, by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

References

- 1. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Determining the DC50 of SJF620 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for determining the half-maximal degradation concentration (DC50) of SJF620 hydrochloride, a novel compound of interest. The DC50 value is a critical measure of a degrader's potency, representing the concentration at which 50% of the target protein is degraded. The following protocols are designed to be adaptable for various cell-based assays and target proteins. For the purpose of this document, we will use the hypothetical "Target Protein X" (TPX) to illustrate the experimental workflow.

Signaling Pathway & Mechanism of Action

Targeted protein degradation is a powerful therapeutic modality. The mechanism of action for many degraders involves the recruitment of an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The following diagram illustrates this general signaling pathway.

Caption: General mechanism of action for a targeted protein degrader.

Experimental Workflow

The overall experimental workflow for determining the DC50 of this compound is outlined below. This process involves cell culture, compound treatment, lysate preparation, and protein quantification.

Caption: Experimental workflow for DC50 determination.

Protocols

Materials and Reagents

-

Cell Line: A human cell line endogenously expressing the target protein (e.g., HeLa, HEK293T).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-Target Protein X (TPX) and Mouse anti-GAPDH (or other loading control).

-

Secondary Antibodies: Goat anti-Rabbit IgG (H+L) and Goat anti-Mouse IgG (H+L), conjugated to a fluorescent dye or HRP.

-

Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and ECL substrate (for HRP).

-

Instrumentation: Cell culture incubator, microplate reader, electrophoresis and western blot apparatus, imaging system.

Experimental Procedure

2.1. Cell Seeding

-

Culture the selected cell line in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into 24-well plates at a density of 5 x 10^4 cells/well.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

2.2. Compound Treatment

-

Prepare a serial dilution of this compound in cell culture medium. A common concentration range to start with is 1 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plates for the desired time period (e.g., 24 hours) at 37°C with 5% CO2.

2.3. Cell Lysis and Protein Quantification

-

After incubation, place the 24-well plate on ice and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle rocking.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to new tubes.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

2.4. Western Blotting

-

Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

-

Load 20 µg of each protein sample into the wells of an SDS-PAGE gel.

-

Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TPX and the loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an imaging system.

Data Analysis

-

Quantify the band intensities for TPX and the loading control for each concentration of this compound.

-

Normalize the TPX band intensity to the loading control band intensity for each sample.

-

Express the normalized TPX levels as a percentage of the vehicle control.

-

Plot the percentage of TPX remaining versus the log concentration of this compound.

-

Fit the data to a four-parameter logistic curve to determine the DC50 value.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the Western blot analysis.

| This compound (nM) | Log Concentration | Normalized TPX Intensity | % TPX Remaining (vs. Vehicle) |

| 0 (Vehicle) | N/A | 1.00 | 100 |

| 1 | 0 | 0.95 | 95 |

| 10 | 1 | 0.75 | 75 |

| 50 | 1.7 | 0.52 | 52 |

| 100 | 2 | 0.35 | 35 |

| 500 | 2.7 | 0.15 | 15 |

| 1000 | 3 | 0.08 | 8 |

| 10000 | 4 | 0.05 | 5 |

DC50 Calculation: Based on the example data, the DC50 would be calculated using non-linear regression analysis, which in this case is approximately 55 nM.

Application Notes and Protocols: SJF620 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF620 hydrochloride is a potent and selective degrader of Bruton's tyrosine kinase (BTK).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] SJF620 contains a ligand for BTK and a lenalidomide analog that recruits the Cereblon (CRBN) E3 ligase.[1][2] This targeted protein degradation approach offers a promising therapeutic strategy for conditions where BTK activity is dysregulated, such as in certain B-cell malignancies. These application notes provide detailed protocols for the preparation and use of this compound for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄₁H₄₅ClN₈O₇ |

| Molecular Weight | 797.30 g/mol |

| Appearance | Solid, White to off-white |

| Purity | ≥98% |

| CAS Number | 2821938-05-8 |

Solubility Data

This compound exhibits solubility in various solvent systems suitable for both in vitro and in vivo applications. The following table summarizes the known solubility data. It is recommended to use freshly opened solvents for the best results. If precipitation occurs, warming and/or sonication can be used to aid dissolution.

| Solvent/System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | A 25 mg/mL stock solution in DMSO has been used as a starting point for preparing in vivo formulations. The maximum solubility has not been formally reported. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.29 mM) | Yields a clear solution. Saturation point is unknown.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.29 mM) | Yields a clear solution. Saturation point is unknown.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.29 mM) | Yields a clear solution.[3] |

Mechanism of Action: BTK Degradation Pathway

SJF620 functions as a PROTAC to induce the degradation of BTK. The process involves the formation of a ternary complex between BTK, SJF620, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of BTK degradation by SJF620.

Experimental Protocols

Preparation of In Vitro Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO, suitable for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock solution, add 40 µL of DMSO to 1 mg of this compound).

-

Vortex the solution thoroughly until the solid is completely dissolved.

-

If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

Caption: Workflow for in vitro stock solution preparation.

Preparation of In Vivo Formulation

This protocol details the preparation of a dosing solution of this compound suitable for administration in animal models. This formulation uses a co-solvent system to enhance solubility. It is recommended to prepare this solution fresh on the day of use.

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% sodium chloride), sterile

-

Sterile tubes

-

Vortex mixer

Procedure (for 1 mL of dosing solution):

-

Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a sterile tube.

-

Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex the final solution until it is clear and uniform. The final concentration of this compound will be 2.5 mg/mL.

Caption: Workflow for in vivo formulation preparation.

Storage and Stability

-

Solid Form: Store at -20°C, protected from light and under nitrogen for long-term storage.

-

Stock Solutions in DMSO: Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

In Vivo Formulations: It is strongly recommended to prepare these solutions fresh on the day of use.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

SJF620 Hydrochloride for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF620 hydrochloride is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] As a Proteolysis Targeting Chimera (PROTAC), SJF620 functions by inducing the proximity of BTK to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][3] This mechanism of action offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire target protein, potentially overcoming resistance mechanisms associated with kinase domain mutations.[2] SJF620 was developed as a successor to the earlier BTK degrader MT802, exhibiting an improved pharmacokinetic profile in preclinical mouse models, making it a more suitable candidate for in vivo investigations.[3][4]

These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, key quantitative data, and detailed experimental protocols for efficacy and pharmacodynamic assessments in relevant preclinical models.

Mechanism of Action

SJF620 is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[1][3] The binding of SJF620 to both BTK and CRBN facilitates the formation of a ternary complex. This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts downstream signaling pathways crucial for B-cell proliferation and survival.

Quantitative Data Summary

While extensive in vivo efficacy data for this compound has not yet been widely published, the available preclinical data highlights its potential. The following tables summarize key in vitro and in vivo pharmacokinetic parameters.

Table 1: In Vitro Potency of SJF620

| Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |

| NAMALWA (Burkitt's Lymphoma) | BTK | 7.9 | >95% | [4] |

Table 2: Mouse Pharmacokinetic Profile of SJF620

| Compound | Administration Route | Dose (mg/kg) | Half-life (t1/2) (h) | Clearance (Cl) (mL/min/kg) | AUClast (min*ng/mL) | Reference |

| SJF620 | Intravenous (IV) | 1 | 1.62 | 40.8 | 405 | [5] |

| MT802 (predecessor) | Intravenous (IV) | 1 | 0.119 | 1662 | Not Reported | [4] |

Experimental Protocols

The following protocols are representative methodologies for conducting in vivo efficacy and pharmacodynamic studies with this compound in a lymphoma xenograft model. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.

Lymphoma Xenograft Mouse Model

Objective: To establish a subcutaneous xenograft model of B-cell lymphoma for evaluating the in vivo efficacy of SJF620.

Materials:

-

NAMALWA (or other relevant B-cell lymphoma) cells

-

Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS

-

Syringes and needles (27-30G)

-

Calipers

Protocol:

-

Culture NAMALWA cells in appropriate media until they reach the logarithmic growth phase.

-

Harvest the cells and wash them twice with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Palpable tumors are typically expected within 7-14 days.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

Formulation and Administration of this compound

Objective: To prepare and administer this compound to the tumor-bearing mice.

Materials:

-

This compound

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, saline)

-

Sterile tubes and syringes

-

Oral gavage needles or appropriate needles for the chosen route of administration

Protocol:

-